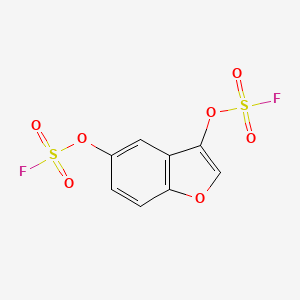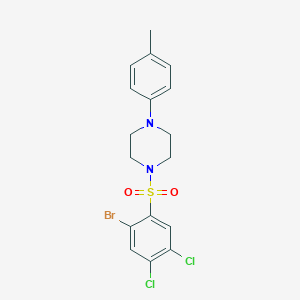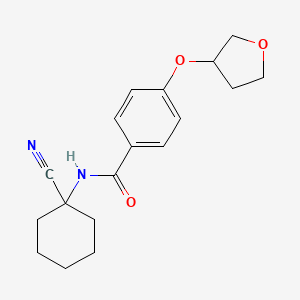
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide, also known as DCM, is a chemical compound that has been widely studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can have a variety of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial effects. (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the development of inflammatory diseases. Additionally, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has several advantages for use in lab experiments, including its relative ease of synthesis and its low toxicity. However, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can be difficult to work with due to its low solubility in water and its tendency to form aggregates in solution. Additionally, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can exhibit variable activity depending on the cell or tissue type being studied.
Orientations Futures
There are several potential future directions for research on (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide. One area of interest is the development of (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, further research is needed to fully understand the mechanism of action of (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide and to identify potential targets for drug development. Finally, the development of new synthesis methods for (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide could lead to the production of more potent and effective compounds.
Méthodes De Synthèse
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can be synthesized using a variety of methods, but the most common approach involves the reaction between 2,4-dichlorobenzaldehyde and 4-methylbenzenesulfonamide in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, including as an anti-inflammatory agent, a cancer treatment, and an antimicrobial agent. Research has shown that (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(NE)-N-[(2,4-dichlorophenyl)methylidene]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2S/c1-10-2-6-13(7-3-10)20(18,19)17-9-11-4-5-12(15)8-14(11)16/h2-9H,1H3/b17-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNUMIQLHVJXKW-RQZCQDPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2403046.png)

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2403049.png)
![5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2403050.png)



![N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2403058.png)

![5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2403060.png)
![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2403061.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2403062.png)